ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Overview
Description
Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonylation: The sulfonyl group is added by reacting the nitrophenyl compound with sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification of the thiazole derivative with ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Amino derivative of the compound.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections due to the presence of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying enzyme interactions and mechanisms due to its complex structure.
Mechanism of Action
The mechanism of action of ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-amino-1,3-thiazol-4-yl)acetate: Lacks the nitrophenyl and sulfonyl groups, making it less complex and potentially less active in certain applications.
(3-Nitrophenyl)sulfonyl chloride: Contains the nitrophenyl and sulfonyl groups but lacks the thiazole ring and ester functionality.
Uniqueness
Ethyl (2-{[(3-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the thiazole ring, nitrophenyl group, and ester functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-[(3-nitrophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c1-2-22-12(17)6-9-8-23-13(14-9)15-24(20,21)11-5-3-4-10(7-11)16(18)19/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDZENNFVLMYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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